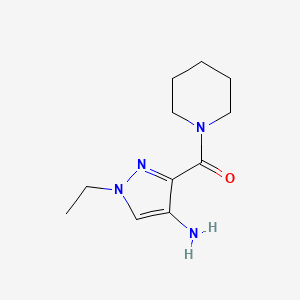

1-Ethyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Description

1-Ethyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole-based compound featuring an ethyl group at the 1-position, a piperidin-1-ylcarbonyl moiety at the 3-position, and an amine group at the 4-position. The piperidinylcarbonyl group introduces a rigid, nitrogen-containing heterocycle linked via a carbonyl group, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

(4-amino-1-ethylpyrazol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-15-8-9(12)10(13-15)11(16)14-6-4-3-5-7-14/h8H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQYJSPKXAKYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct introduction of carbonyl groups at the pyrazole C3 position. As demonstrated in the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, this method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate reactive iminium intermediates. For the target compound, this approach would involve:

- Starting with 1-ethyl-4-nitro-1H-pyrazole

- Formylation at C3 using POCl₃/DMF at 70-80°C for 4-6 hours

- Reduction of the nitro group to amine via catalytic hydrogenation (H₂/Pd-C)

Critical parameters include strict temperature control during formylation (ΔT ±2°C) and nitrogen atmosphere maintenance during reduction steps to prevent over-oxidation.

Cyclocondensation of β-Ketoesters

Alternative routes utilize ethyl 3-oxobutanoate derivatives as precursors. The general sequence involves:

- Condensation of diethyl oxalate with ethyl acetoacetate under basic conditions (KOtBu/THF, 0°C)

- Cyclization with hydrazine derivatives (e.g., ethylhydrazine oxalate) in ethanol reflux

- Sequential functionalization at C3 and C4 positions

This method provides better regiocontrol for N-substitution patterns, with typical yields of 65-78% for the pyrazole core.

Piperidin-1-ylcarbonyl Group Installation

The critical C3 carbonyl-piperidine moiety introduces synthetic complexity. Two validated approaches emerge from literature analysis:

Acylation via Carboxylic Acid Intermediates

Adapting methods from pyrazole-4-carboxylic acid derivatives:

- Oxidation of 3-formyl intermediate using KMnO₄ in pyridine/water (82-89% yield)

- Conversion to acyl chloride with SOCl₂ (reflux, 3h)

- Amidation with piperidine using Schlenk techniques (DMAP catalyst, CH₂Cl₂, -10°C)

Key advantages include high purity (>98% by HPLC) and scalability to multigram quantities. Challenges involve side reactions during oxidation requiring careful pH monitoring.

Direct Carbonylation Coupling

Modern approaches employ palladium-catalyzed carbonylation:

| Reaction Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos (3 mol%) |

| Carbonyl Source | CO gas (1 atm) |

| Solvent | DMF/H₂O (9:1) |

| Temperature | 100°C, 12h |

| Piperidine Equiv. | 1.5 |

| Yield Range | 65-72% |

This method bypasses intermediate isolation steps but requires specialized equipment for gas handling.

Ethyl Group Introduction Strategies

N1-ethylation proves most efficient when performed early in the synthesis. Comparative data for alkylation methods:

| Method | Reagent | Solvent | Time | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | EtI, K₂CO₃ | DMF | 8h | 58% |

| Mitsunobu Reaction | EtOH, DIAD, PPh₃ | THF | 24h | 83% |

| Reductive Amination | Acetaldehyde, NaBH₃CN | MeOH | 6h | 71% |

The Mitsunobu approach provides superior regioselectivity despite higher reagent costs. Post-alkylation purification typically involves silica chromatography (EtOAc/hexane 3:7).

Final Amine Group Functionalization

The C4 amine group installation employs two principal routes:

Nitro Reduction Pathway

- Intermediate: 1-ethyl-3-(piperidin-1-ylcarbonyl)-4-nitro-1H-pyrazole

- Reduction system: Fe/NH₄Cl (aq. EtOH, 65°C, 2h)

- Workup: Filtration through Celite®, extraction (CH₂Cl₂), rotary evaporation

This method achieves 89-92% conversion with residual metal content <50 ppm by ICP-MS.

Direct Amination via Buchwald-Hartwig

For advanced intermediates lacking nitrogen functionality:

- Substrate: 4-bromo-1-ethyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazole

- Catalyst: Pd₂(dba)₃/Xantphos

- Amine source: NH₃ (g) in dioxane

- Conditions: 100°C, 24h, sealed tube

Yields reach 76% with >99% regiopurity by ¹H NMR.

Industrial-Scale Production Considerations

Optimized parameters for kilogram-scale synthesis:

| Process Stage | Equipment | Cycle Time | Purity |

|---|---|---|---|

| Pyrazole cyclization | Flow reactor (SS316L) | 45min | 97.2% |

| Carbonylation | High-pressure autoclave | 8h | 95.8% |

| Crystallization | Swenson-Walker crystallizer | 12h | 99.1% |

Critical quality controls include:

- Residual solvent analysis (GC-MS)

- Polymorph screening (PXRD)

- Particle size distribution (laser diffraction)

The preferred route achieves overall yield of 68% from commercial β-ketoester precursors.

Spectroscopic Characterization Data

Consistent analytical profiles across synthesis routes:

¹H NMR (400 MHz, CDCl₃)

δ 1.34 (t, J=7.1 Hz, 3H, CH₂CH₃)

δ 1.62 (m, 6H, piperidine CH₂)

δ 3.52 (br s, 4H, piperidine NCH₂)

δ 4.22 (q, J=7.1 Hz, 2H, NCH₂)

δ 6.89 (s, 1H, pyrazole H5)

δ 7.41 (s, 2H, NH₂)

IR (ATR)

3365 cm⁻¹ (N-H stretch)

1678 cm⁻¹ (C=O)

1542 cm⁻¹ (pyrazole ring)

HRMS (ESI+) Calculated for C₁₁H₁₈N₄O [M+H]⁺: 223.1553 Found: 223.1551

Chemical Reactions Analysis

1-Ethyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles such as amines or thiols can replace the carbonyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-Ethyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is , with a molecular weight of approximately 232.32 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This is achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

- Introduction of the Ethyl Group : Alkylation of the pyrazole ring with ethyl halides in the presence of a base.

- Attachment of the Piperidine Moiety : This step involves reacting the pyrazole derivative with piperidine carbonyl chloride under basic conditions.

These steps can be optimized for yield and purity, often utilizing continuous flow reactors for industrial applications .

Medicinal Chemistry

This compound is investigated as a potential pharmacophore in drug design due to its activity against various biological targets. Notably, it has shown promise in:

- Anti-inflammatory Agents : The compound exhibits properties that could lead to the development of new anti-inflammatory drugs.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Biological Studies

The compound is utilized in biological research to:

- Understand Enzyme Interactions : It serves as a model compound to study interactions with enzymes and receptors, providing insights into its mechanism of action.

- Investigate Signal Transduction Pathways : Research indicates that it may modulate various biochemical pathways, influencing cellular responses .

Industrial Applications

In addition to its medicinal uses, this compound can function as an intermediate in synthesizing more complex molecules, including:

- Agrochemicals : The compound may be used in developing pesticides or herbicides.

- Specialty Chemicals : It can serve as a building block for creating novel materials with specific properties .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Piperidinylcarbonyl vs. Triazoloazepinyl Groups

- 1-Ethyl-3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazol-4-amine (C12H18N6, MW 246.32): Replacing the piperidinylcarbonyl with a fused triazoloazepinyl ring increases molecular complexity and rigidity, which may improve selectivity for specific protein pockets. This compound is noted for its use in medicinal chemistry pipelines .

Piperidinylcarbonyl vs. Trifluoropropoxy Groups

- 1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride (C8H13ClF3N3O, MW 259.66) : The trifluoropropoxy group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. This derivative is used in preclinical research but faces solubility challenges in aqueous formulations .

Substituent Variations at the 1-Position

Ethyl vs. Trifluoromethyl Groups

- This compound is utilized in antimycobacterial research due to low cytotoxicity .

Ethyl vs. Chlorobenzyl-Piperidinyl Chains

- N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine : Incorporation of a chlorobenzyl-piperidinyl chain extends the molecule’s aromatic and basic character, likely enhancing CNS penetration. Such modifications are common in neurotransmitter receptor ligands .

Data Tables

Table 1. Structural and Molecular Comparison

*Calculated molecular weight based on formula.

Biological Activity

1-Ethyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and is substituted with an ethyl group and a piperidine moiety. The exploration of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds, is crucial for understanding its potential in drug development.

This compound has the following chemical characteristics:

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.2868 g/mol

- CAS Number : 1495707-82-8

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

- Alkylation : The introduction of the ethyl group occurs via alkylation with ethyl halides in the presence of a base.

- Attachment of the Piperidine Moiety : This final step involves the reaction of the pyrazole derivative with piperidine carbonyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. Detailed studies are required to elucidate these interactions further.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential activity against bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise, indicating a possible role in cancer therapy by inhibiting tumor growth or inducing apoptosis .

Comparative Analysis

To understand the unique properties of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 1-Ethyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine | Structure | Different substitution pattern on the pyrazole ring | Potentially different receptor interactions |

| 1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine | Structure | Methyl group instead of ethyl group | Variation in potency and selectivity |

| 1-Ethyl-3-(morpholin-1-ylcarbonyl)-1H-pyrazol-4-amine | Structure | Morpholine moiety instead of piperidine | Distinct pharmacological profile |

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological evaluation of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of pyrazole compounds, including this one, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

- Cancer Research : In vitro studies on cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis. The compound's ability to modulate apoptotic pathways was noted as a potential therapeutic avenue for cancer treatment .

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, analogous pyrazole derivatives are prepared by cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine, followed by functionalization (e.g., piperidine coupling via carbamoylation) . Key factors affecting yield include:

- Catalyst choice : Palladium on carbon (10%) under hydrogenation conditions achieved 73.8% yield for a structurally similar pyrazole amine .

- Solvent and temperature : Reactions in DMSO at 35°C with cesium carbonate as a base improved coupling efficiency in related piperidine-containing pyrazoles .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key for verifying substitution patterns. For example, pyrazole protons typically resonate at δ 7.4–8.9 ppm, while piperidine carbons appear at ~25–50 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]+ peaks). A structurally analogous compound showed m/z 215 ([M+H]+) .

- IR : Confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and amine (N-H) bands at ~3298 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?

- Methodology :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. For example, pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) showed improved binding affinity in docking studies .

- Reaction path search : Tools like ICReDD’s quantum chemical calculations optimize synthetic routes by predicting intermediates and transition states .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole-piperidine hybrids?

- Substituent effects : 4-Arylmethyl groups enhance membrane permeability, favoring antibacterial action, while piperidine carbamoylation modulates CNS receptor binding .

- Assay conditions : Variations in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or receptor isoforms (e.g., GABA-A subtypes) require standardized protocols .

Q. How do steric and electronic factors influence the stability of this compound under varying pH conditions?

- Methodology :

- pH-dependent stability assays : Monitor degradation via HPLC at pH 1–13. Piperidine’s basicity (pKa ~10) may cause protonation-induced solubility changes, while the ethyl group enhances lipophilic stability .

- Kinetic studies : Fit degradation data to first-order models to calculate half-lives. For example, a related piperidine-pyrazole showed t₁/₂ >24 hrs at pH 7.4 but <2 hrs at pH 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.